1-{4-[(5-Bromo-6-chloropyridin-3-yl)sulfonyl]piperazin-1-yl}butan-2-ol
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Overview
Description
1-{4-[(5-Bromo-6-chloropyridin-3-yl)sulfonyl]piperazin-1-yl}butan-2-ol is a complex organic compound that features a unique combination of functional groups, including a pyridine ring substituted with bromine and chlorine, a sulfonyl group, a piperazine ring, and a butanol moiety
Preparation Methods
The synthesis of 1-{4-[(5-Bromo-6-chloropyridin-3-yl)sulfonyl]piperazin-1-yl}butan-2-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyridine Intermediate: The pyridine ring is first functionalized with bromine and chlorine atoms through halogenation reactions.
Sulfonylation: The halogenated pyridine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Piperazine Coupling: The sulfonylated pyridine is coupled with piperazine under suitable conditions, often using a base such as triethylamine.
Butanol Addition: Finally, the piperazine derivative is reacted with a butanol derivative to complete the synthesis.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
1-{4-[(5-Bromo-6-chloropyridin-3-yl)sulfonyl]piperazin-1-yl}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The halogen atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, using palladium-catalyzed cross-coupling reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl or piperazine groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[(5-Bromo-6-chloropyridin-3-yl)sulfonyl]piperazin-1-yl}butan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-{4-[(5-Bromo-6-chloropyridin-3-yl)sulfonyl]piperazin-1-yl}butan-2-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and piperazine groups are often involved in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar compounds to 1-{4-[(5-Bromo-6-chloropyridin-3-yl)sulfonyl]piperazin-1-yl}butan-2-ol include:
1-{4-[(5-Bromo-6-chloropyridin-3-yl)sulfonyl]piperazin-1-yl}ethanol: Differing by the length of the alkyl chain, this compound may exhibit different physicochemical properties and reactivity.
1-{4-[(5-Bromo-6-chloropyridin-3-yl)sulfonyl]piperazin-1-yl}propan-2-ol: Another analog with a different alkyl chain length, potentially affecting its biological activity and solubility.
1-{4-[(5-Bromo-6-chloropyridin-3-yl)sulfonyl]piperazin-1-yl}methanol: The shortest analog in this series, which may have distinct pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer a balance of hydrophilic and lipophilic properties, making it versatile for various applications.
Properties
IUPAC Name |
1-[4-(5-bromo-6-chloropyridin-3-yl)sulfonylpiperazin-1-yl]butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrClN3O3S/c1-2-10(19)9-17-3-5-18(6-4-17)22(20,21)11-7-12(14)13(15)16-8-11/h7-8,10,19H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZFBVWNOKADX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1CCN(CC1)S(=O)(=O)C2=CC(=C(N=C2)Cl)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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